molecular formula C13H11ClN2O2 B1334861 N-benzyl-4-chloro-2-nitroaniline CAS No. 10066-18-9

N-benzyl-4-chloro-2-nitroaniline

Cat. No. B1334861
CAS RN: 10066-18-9
M. Wt: 262.69 g/mol
InChI Key: LTSBSRAZIKXNMH-UHFFFAOYSA-N
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Description

“N-benzyl-4-chloro-2-nitroaniline” is a polar N-derivative with a high electro-optical capability due to its relatively high nonlinear optics (NLO) coefficient . It was developed by the Hashimoto group .


Synthesis Analysis

The 2-methyl-4-nitroaniline (NA) was converted into the raw material N-benzyl-2-methyl-4-nitroaniline (BNA), and the solubility of BNA in various organic solvents was calculated gravimetrically . BNA’s solubility and crystal structure make it an excellent solvent for the low-temperature solution growth method used to create single crystals of BNA with orthorhombic structure studied through single crystal analysis .


Molecular Structure Analysis

The molecular formula of “N-benzyl-4-chloro-2-nitroaniline” is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-6-7-12 (13 (8-11)16 (17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 .


Physical And Chemical Properties Analysis

“N-benzyl-4-chloro-2-nitroaniline” has a molecular weight of 262.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area is 57.8 Ų .

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure .

properties

IUPAC Name

N-benzyl-4-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBSRAZIKXNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386114
Record name N-benzyl-4-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-chloro-2-nitroaniline

CAS RN

10066-18-9
Record name N-benzyl-4-chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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